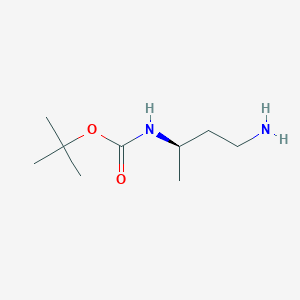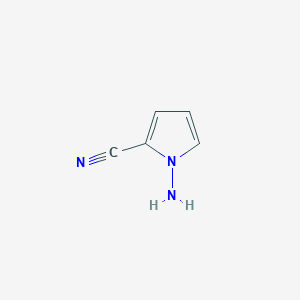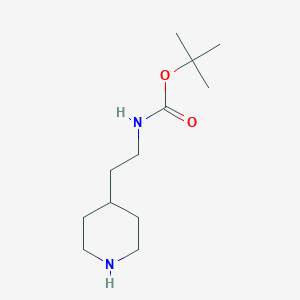
(R)-3-Boc-amino-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Boc-amino-butylamine” is a chemical compound with the empirical formula C9H20N2O2 . It is also known by alternate names such as “®-tert-Butyl (4-aminobutan-2-yl)carbamate” and "R-3-N-Boc-butane-1,3-diamine" . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular weight of “®-3-Boc-amino-butylamine” is 188.27 . The SMILES string representation isNCCC@@HNC(OC(C)(C)C)=O.Cl . The InChI code is 1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m1./s1 . Physical And Chemical Properties Analysis
“®-3-Boc-amino-butylamine” appears as a viscous oil . It has a predicted boiling point of 282.59°C at 760 mmHg and a predicted density of 0.97 g/mL . The refractive index is predicted to be n20D 1.46 .Applications De Recherche Scientifique
Analytical Chemistry and Biochemistry Applications
(R)-3-Boc-amino-butylamine plays a significant role in the field of analytical chemistry, particularly in the ninhydrin reaction, which is a critical analytical method for detecting primary amino groups. This method has wide-ranging applications across various scientific disciplines, including agricultural, biochemical, clinical, and nutritional sciences, among others. The ninhydrin reaction forms a purple dye, Ruhemann's purple (RP), upon reaction with primary amino groups, allowing for the detection, isolation, and analysis of amino acids, peptides, and proteins. This reaction is unique because it produces a consistent chromophore for all primary amines, facilitating the analysis of these compounds across different sample types without being affected by the yellow colors present in many extracts. The adaptability of the ninhydrin reaction to manual and automated processes, as well as its application to specialized needs through the use of various ninhydrin reagents, underscores the scientific utility of compounds like (R)-3-Boc-amino-butylamine that can participate in or be analyzed by this reaction (Friedman, 2004).
Pharmacology and Drug Discovery
In pharmacology and drug discovery, (R)-3-Boc-amino-butylamine's enantiomers, particularly those similar in structure, have been investigated for their therapeutic potential and effects on neurotransmission. For example, research on the enantiomers of (±)-3,4-methylenedioxymethamphetamine ((±)-MDMA) suggests that specific enantiomers, like R(−)-MDMA, might offer therapeutic benefits with a reduced side effect profile compared to the racemic compound. Such findings highlight the importance of understanding the pharmacodynamics and neurotoxicity of compound enantiomers, including those structurally related to (R)-3-Boc-amino-butylamine, in developing novel therapeutic agents with optimized safety and efficacy profiles (Pitts et al., 2018).
Sensor and Biosensor Development
The development of sensors and biosensors for detecting amino acids showcases another application of (R)-3-Boc-amino-butylamine in scientific research. Conducting polymers and molecularly imprinted polymers utilized in electrochemical detection benefit from the specificity and sensitivity offered by these materials. Such sensors and biosensors are crucial for analyzing amino acids like phenylalanine, tyrosine, and tryptophan, which have significant roles in various physiological processes and diseases. The advancement in sensors and biosensors underscores the ongoing need for compounds that can be specifically detected or quantified, aiding in the monitoring of biological and environmental samples for amino acid content (Dinu & Apetrei, 2022).
Alternatives to Animal Testing
Research into alternatives to animal testing highlights the necessity of developing new methodologies that can replace or reduce the use of animals in scientific experiments. The identification and analysis of compounds, including (R)-3-Boc-amino-butylamine, through alternative testing methods contribute to the refinement and reduction of animal use in research. By exploring and validating new experimental approaches, scientists aim to minimize ethical concerns and enhance the efficiency of scientific research, demonstrating the interconnectedness of chemical analysis and ethical considerations in modern science (Doke & Dhawale, 2013).
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170367-69-8 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(1R)-3-amino-1-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170367-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)









